molecular formula C26H27N3O5 B265646 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B265646
M. Wt: 461.5 g/mol
InChI Key: LPIAMWJQEFXAIX-ZNTNEXAZSA-N
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Description

“5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including methoxy, hydroxy, imidazole, and benzoyl groups. Compounds with such diverse functional groups often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one” likely involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the imidazole group, and the attachment of the benzoyl and methoxy groups. Typical synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Imidazole Group: This step might involve nucleophilic substitution or addition reactions.

    Attachment of the Benzoyl and Methoxy Groups: These groups could be introduced through Friedel-Crafts acylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound “5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The imidazole group can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methoxy groups could yield a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may exhibit interesting biological activities due to the presence of the imidazole and benzoyl groups, which are known to interact with various biological targets.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific interactions with molecular targets. The imidazole group, for example, is known to interact with enzymes and receptors, potentially modulating their activity. The benzoyl group may also play a role in the compound’s biological activity by interacting with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrol-2-one derivatives, imidazole-containing compounds, and benzoyl-substituted molecules. Examples include:

    Pyrrol-2-one Derivatives: Compounds with similar core structures but different substituents.

    Imidazole-Containing Compounds: Molecules with imidazole groups that exhibit similar biological activities.

    Benzoyl-Substituted Molecules: Compounds with benzoyl groups that may have similar chemical properties.

Uniqueness

The uniqueness of “5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one” lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H27N3O5/c1-17-5-7-18(8-6-17)24(30)22-23(20-15-19(33-2)9-10-21(20)34-3)29(26(32)25(22)31)13-4-12-28-14-11-27-16-28/h5-11,14-16,23,30H,4,12-13H2,1-3H3/b24-22+

InChI Key

LPIAMWJQEFXAIX-ZNTNEXAZSA-N

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C=CC(=C4)OC)OC)O

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C=CC(=C4)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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